molecular formula C7H8N2O2 B13911172 N-(4-Hydroxy-2-pyridyl)acetamide

N-(4-Hydroxy-2-pyridyl)acetamide

Cat. No.: B13911172
M. Wt: 152.15 g/mol
InChI Key: DVHURIFCUKTAHP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Hydroxy-2-pyridyl)acetamide can be achieved through several methods. One common approach involves the reaction of 4-hydroxy-2-pyridinecarboxylic acid with acetic anhydride in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound often involves the use of more efficient and scalable methods. One such method includes the reductive carbonylation of nitrobenzene using a palladium-based catalytic system. This process allows for the selective formation of this compound in a one-pot reaction with high yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxy-2-pyridyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

Scientific Research Applications

N-(4-Hydroxy-2-pyridyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Hydroxy-2-pyridyl)acetamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The acetamide group can interact with various receptors and proteins, modulating their function. These interactions can lead to various biological effects, including enzyme inhibition and antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Hydroxy-2-pyridyl)acetamide is unique due to the presence of both a hydroxy group and an acetamide group on the pyridine ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

N-(4-oxo-1H-pyridin-2-yl)acetamide

InChI

InChI=1S/C7H8N2O2/c1-5(10)9-7-4-6(11)2-3-8-7/h2-4H,1H3,(H2,8,9,10,11)

InChI Key

DVHURIFCUKTAHP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=O)C=CN1

Origin of Product

United States

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